molecular formula C20H28BrN3O3S B11215756 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide

Cat. No.: B11215756
M. Wt: 470.4 g/mol
InChI Key: YHERJWDVZLVWTO-UHFFFAOYSA-N
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Description

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(propan-2-yloxy)propyl]hexanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity and is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(propan-2-yloxy)propyl]hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the 6-position of the quinazolinone ring using brominating agents such as N-bromosuccinimide (NBS).

    Thionation: Conversion of the carbonyl group to a thiocarbonyl group using reagents like Lawesson’s reagent.

    Amidation: Coupling of the quinazolinone derivative with N-[3-(propan-2-yloxy)propyl]hexanamide under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiocarbonyl group back to a carbonyl group can be achieved using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Sodium borohydride or lithium aluminum hydride for reducing thiocarbonyl groups.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amine or Thiol Derivatives: From substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Exploration of its pharmacological properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzymes or blocking receptor sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the quinazolinone core with the N-[3-(propan-2-yloxy)propyl]hexanamide moiety may confer distinct biological activities or chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H28BrN3O3S

Molecular Weight

470.4 g/mol

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide

InChI

InChI=1S/C20H28BrN3O3S/c1-14(2)27-12-6-10-22-18(25)7-4-3-5-11-24-19(26)16-13-15(21)8-9-17(16)23-20(24)28/h8-9,13-14H,3-7,10-12H2,1-2H3,(H,22,25)(H,23,28)

InChI Key

YHERJWDVZLVWTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S

Origin of Product

United States

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